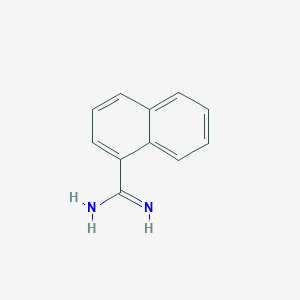
Naphthalene-1-carboxamidine
説明
“Naphthalene-1-carboxamidine” is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 . It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives exhibit unique photo physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, naphthalene derivatives have been synthesized through various methods. For instance, a series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through α-bond, double bond, and triple bond .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by two ortho-fused benzene rings, which is a characteristic feature of naphthalene and its derivatives .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, naphthalene and its derivatives are known to undergo various chemical reactions. For example, naphthalene can be used for hydrogen production via the steam reforming process .
Physical And Chemical Properties Analysis
Naphthalene derivatives are known for their unique photo physical and chemical properties. They have rigid plane and large π-electron conjugation, which contribute to their high quantum yield and excellent photostability .
科学的研究の応用
Antiviral Properties
Naphthalene-1-carboxamidine derivatives have been identified as effective antiviral agents. A study by Oien et al. (2002) discovered that naphthalene carboxamide acts as a nonnucleoside inhibitor of human cytomegalovirus polymerase. This class of compounds demonstrated potent inhibition of several herpesviruses, including human cytomegalovirus and herpes simplex virus, without inhibiting human polymerases (Oien et al., 2002).
Antimicrobial and Antimycobacterial Activity
Goněc et al. (2014) synthesized a series of naphthalene-1-carboxanilides and tested them against Mycobacterium avium subsp. paratuberculosis. Some of these compounds exhibited higher activity than standard treatments like rifampicin and ciprofloxacin. They also demonstrated low toxicity against human cell lines, suggesting their potential as antimicrobial and antimycobacterial agents (Goněc et al., 2014).
Optical and Structural Properties
Masu et al. (2005) explored the structural and optical properties of carboxamides with naphthalene rings. They found that these compounds can form helical foldamers in both solution and crystalline states. The study also observed a red shift in absorption and fluorescence spectra with an increasing number of naphthalene moieties, indicating potential applications in material science and nanotechnology (Masu et al., 2005).
Vascular Endothelial Growth Factor Receptor Inhibition
In cancer research, a study by Bold et al. (2016) identified 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides as potent inhibitors of human vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition is critical in the treatment of solid tumors and other diseases where angiogenesis (formation of new blood vessels) plays a key role (Bold et al., 2016).
Biodegradation Research
Wackett (2004) discussed the use of stable isotope probing (SIP) in biodegradation research, particularly for studying the anaerobic degradation of naphthalene in complex microbial communities. This method provides insights into the metabolic pathways involved in the biodegradation of aromatic hydrocarbons like naphthalene (Wackett, 2004).
将来の方向性
Naphthalene and its derivatives have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine . Further investigation is needed to better characterize naphthalene’s sources and exposures, especially for indoor and personal measurements .
生化学分析
Biochemical Properties
Naphthalene-1-carboxamidine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of transaminases such as Alanine Aminotransaminase and Aspartate Aminotransaminase . These interactions can lead to significant changes in the biochemical pathways within cells, affecting protein and glycogen levels . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the metabolic flux.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to a decrease in protein and glycogen levels in muscle tissues . This compound can also impact cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of biochemical changes, including altered gene expression and metabolic flux. The compound’s ability to inhibit transaminases is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and altered metabolic pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of this compound have been associated with severe inhibition of enzyme activity and disruption of metabolic pathways . Understanding the dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to inhibit transaminases plays a significant role in its impact on metabolic pathways . By altering enzyme activity, this compound can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular compartments .
特性
IUPAC Name |
naphthalene-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELCHBVBYGSSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486483 | |
| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14805-64-2 | |
| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



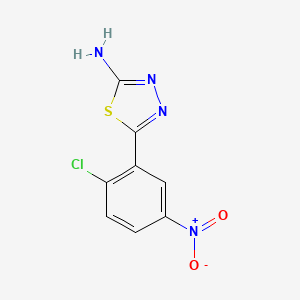
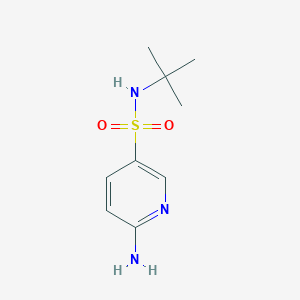


![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

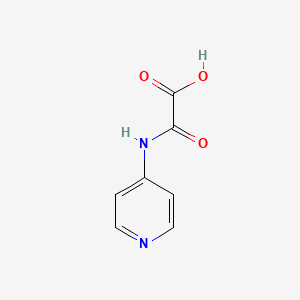


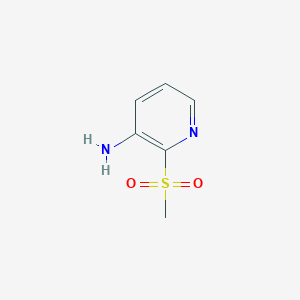
![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)


